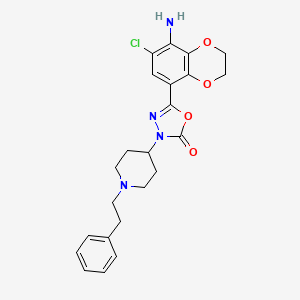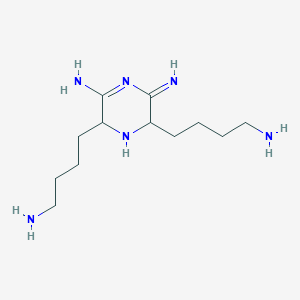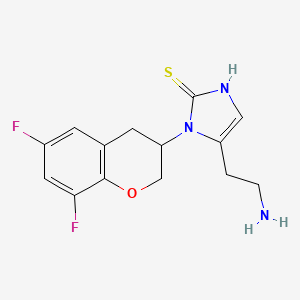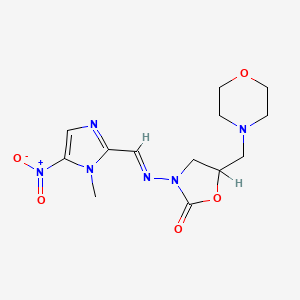
Moxnidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モキシダゾールは、5-ニトロイミダゾール系化合物です。 微生物アッセイやショウジョウバエにおける変異原性について研究されており、マウス体細胞に遺伝的変化を引き起こすことが示されています
2. 製法
合成経路:: モキシダゾールは、いくつかの経路で合成できます。一般的な方法の1つは、3-(5-ニトロ-1-メチル-2-イミダゾリル)-メチレンアミノ-5-モルホリノメチル-2-オキサゾリジノンと適切な試薬を縮合させることです。具体的な合成経路は、特定の研究室や工業プロセスによって異なる場合があります。
反応条件:: 反応条件は通常、適切な溶媒、触媒、および温度制御を必要とします。詳細なプロトコルは、モキシダゾール合成に関する科学文献や特許で入手できます。
工業生産:: 大規模な工業生産に関する具体的な情報は持ち合わせていませんが、製造業者は効率性、収率、純度を向上させるために、合成プロセスを最適化していると考えられます。
3. 化学反応解析
反応の種類:: モキシダゾールは、以下のような様々な化学反応を起こす可能性があります。
還元: ニトロ基 (NO) をアミノ基 (NH) に還元します。
置換: イミダゾール環上の異なる位置での置換反応。
酸化: メチル基または他の官能基の酸化。
還元: ヒドラジンや金属水素化物などの一般的な還元剤。
置換: アルキル化剤または求核置換試薬。
酸化: 過酸や金属酸化物などの酸化剤。
主要な生成物:: 主要な生成物は、特定の反応と条件によって異なります。たとえば、還元により、モキシダゾールのアミノ誘導体が生成されます。
4. 科学研究への応用
モキシダゾールは、さまざまな科学分野でその可能性について調査されています。
抗原虫活性: トリコモナスに対して特に抗原虫効果を示します。
医学: 寄生虫感染症の治療における使用が研究されています。
化学: 科学者はその反応性とメカニズムを研究しています。
生物学: 細胞プロセスへの影響について調査が行われています。
準備方法
Synthetic Routes:: Moxnidazole can be synthesized through several routes. One common method involves the condensation of 3-(5-nitro-1-methyl-2-imidazolyl)-methyleneamino-5-morpholinomethyl-2-oxazolidinone with appropriate reagents. The exact synthetic pathway may vary depending on the specific laboratory or industrial process.
Reaction Conditions:: The reaction conditions typically involve suitable solvents, catalysts, and temperature control. Detailed protocols are available in scientific literature and patents related to this compound synthesis.
Industrial Production:: While I don’t have specific details on large-scale industrial production, it’s likely that manufacturers optimize the synthetic process for efficiency, yield, and purity.
化学反応の分析
Types of Reactions:: Moxnidazole can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group (NO) to an amino group (NH).
Substitution: Substitution reactions at different positions on the imidazole ring.
Oxidation: Oxidation of the methyl group or other functional groups.
Reduction: Common reducing agents like hydrazine or metal hydrides.
Substitution: Alkylating agents or nucleophilic substitution reagents.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the formation of the amino derivative of this compound.
科学的研究の応用
Moxnidazole has been investigated for its potential in various scientific fields:
Antiprotozoal Activity: It exhibits antiprotozoal effects, particularly against trichomonads.
Medicine: Research explores its use in treating parasitic infections.
Chemistry: Scientists study its reactivity and mechanisms.
Biology: Investigations focus on its impact on cellular processes.
作用機序
モキシダゾールがその効果を発揮する正確なメカニズムは、細胞成分との相互作用を伴います。ニトロ基の存在により、DNA複製と修復に影響を与える可能性があります。
6. 類似化合物の比較
モキシダゾールは他のニトロイミダゾールと類似性を共有していますが、独自の特性により差別化されています。さらなる研究では、メトロニダゾールやチニダゾールなどの化合物と比較した、その異なる特性を探求することができます。
類似化合物との比較
While moxnidazole shares similarities with other nitroimidazoles, its unique features set it apart. Further research could explore its distinct properties compared to compounds like metronidazole and tinidazole.
特性
CAS番号 |
52279-59-1 |
|---|---|
分子式 |
C13H18N6O5 |
分子量 |
338.32 g/mol |
IUPAC名 |
3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+ |
InChIキー |
RILWUTQZRXWBOB-GIDUJCDVSA-N |
異性体SMILES |
CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
正規SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
関連するCAS |
30185-92-3 (unspecified hydrochloride) 30826-72-3 (mono-hydrochloride) |
同義語 |
3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone moxnidazole moxnidazole hydrochloride moxnidazole monohydrochloride ZK 25095 ZK-25095 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


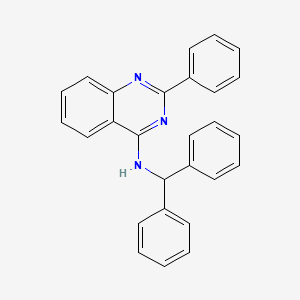
![3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol](/img/structure/B1243216.png)
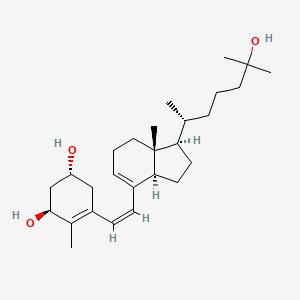
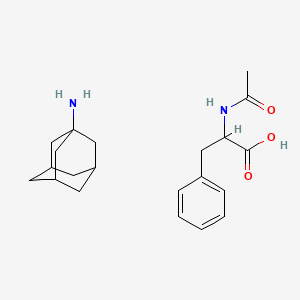
![(2S,3S,4S,5S,6R)-2-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1243220.png)

![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1243225.png)
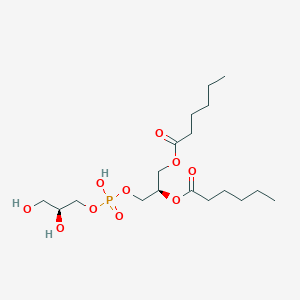

![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)
